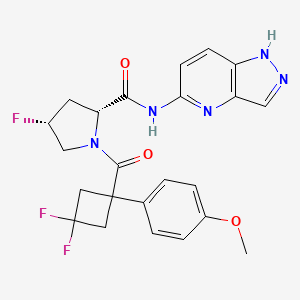

Ep300/CREBBP-IN-4

Description

Overview of Histone Acetyltransferases (HATs) and their Role in Gene Expression Regulation

Histone acetyltransferases (HATs) are a family of enzymes that play a pivotal role in epigenetic regulation. epigenie.com They catalyze the transfer of an acetyl group from acetyl-CoA to the lysine (B10760008) residues of histone proteins. epigenie.comwikipedia.org This process, known as histone acetylation, neutralizes the positive charge of histones, thereby weakening their interaction with the negatively charged DNA. wikipedia.org This results in a more relaxed chromatin structure, often referred to as euchromatin, which allows transcription factors and other regulatory proteins to access the DNA and initiate gene expression. wikipedia.orgpatsnap.com

HATs are categorized into two main types based on their subcellular localization. Type A HATs are found in the nucleus and are responsible for acetylating histones within the chromatin, directly influencing gene expression. epigenie.comwikipedia.org Type B HATs are located in the cytoplasm and acetylate newly synthesized histones before they are incorporated into nucleosomes. epigenie.com Beyond histones, HATs can also acetylate non-histone proteins, including transcription factors, which further modulates their activity and contributes to the intricate network of gene regulation. wikipedia.org The precise localization of HATs to specific genomic regions is crucial for their function and is often guided by non-catalytic domains within the HAT proteins themselves, such as bromodomains and chromodomains. epigenie.com

Significance of CREB-binding Protein (CREBBP) and E1A-binding Protein P300 (EP300) in Cellular Processes

CREB-binding protein (CREBBP), also known as CBP, and its paralog, E1A-binding protein p300 (EP300), are two of the most extensively studied histone acetyltransferases. ebi.ac.uknih.gov These proteins are large, multi-domain transcriptional coactivators that are essential for a wide array of cellular processes, including cell cycle regulation, proliferation, differentiation, DNA repair, and apoptosis. ebi.ac.uknih.gov They act as central hubs in cellular signaling, interacting with a vast number of transcription factors and other regulatory proteins to control the expression of a multitude of genes. aging-us.com

Structural and Functional Domains of CREBBP/EP300 (HAT, Bromodomain, RING)

The multifaceted functions of CREBBP and EP300 are mediated by a series of conserved structural and functional domains. nih.govresearchgate.net These domains allow for interactions with a diverse range of proteins and are critical for their coactivator and enzymatic activities.

Key domains include:

Histone Acetyltransferase (HAT) Domain: This catalytic core is responsible for the acetyltransferase activity of the proteins, targeting both histone and non-histone substrates. nih.govnih.gov

Bromodomain (BRD): This domain recognizes and binds to acetylated lysine residues on histones and other proteins, a crucial step for the recruitment and stabilization of the transcriptional machinery. wikipedia.orgnih.gov

RING (Really Interesting New Gene) Domain: The RING domain has been implicated in mediating protein-protein interactions and may possess E3 ubiquitin ligase activity, suggesting a role in protein degradation and signaling pathways. nih.gov

KIX (Kinase-Inducible Domain Interacting) Domain: This domain facilitates interactions with specific transcription factors, such as CREB (cAMP response element-binding protein), linking signaling pathways to gene expression. ebi.ac.uknih.gov

TAZ1 and TAZ2 (Transcriptional Adapter Zinc Finger) Domains: These cysteine-histidine rich regions are involved in protein-protein interactions, contributing to the assembly of transcriptional complexes. nih.govnih.gov

PHD (Plant Homeodomain) Finger: This domain is often found in chromatin-associated proteins and is thought to be involved in recognizing specific histone modifications. ebi.ac.uknih.gov

ZZ-type Zinc Finger (ZZ) Domain: This domain has been identified as an epigenetic reader that specifically recognizes the histone H3 tail, contributing to the specificity of histone acetylation. nih.gov

Overlapping and Distinct Functions of CREBBP and EP300 Paralogs

While CREBBP and EP300 share a high degree of sequence homology and have many overlapping functions, they are not entirely redundant. nih.govaacrjournals.org Studies have shown that they can regulate both common and distinct sets of genes. nih.govnih.gov For instance, in the context of hematopoiesis, CREBBP is essential for the self-renewal of hematopoietic stem cells, whereas EP300 is more critical for their proper differentiation. nih.gov

Their distinct roles are further highlighted by the observation that in certain cellular contexts, one paralog cannot fully compensate for the loss of the other. nih.gov For example, the combined loss of both CREBBP and EP300 has a more severe impact than the loss of either protein alone, indicating partial functional compensation. nih.gov The differential functions of these paralogs are likely due to subtle differences in their protein-protein interactions and their recruitment to specific gene promoters and enhancers. nih.govaacrjournals.org

Rationale for Targeting CREBBP/EP300 in Disease Contexts

The critical roles of CREBBP and EP300 in cellular homeostasis mean that their dysregulation is often implicated in various diseases, particularly cancer. nih.govnih.gov This has made them attractive targets for therapeutic intervention.

Aberrant CREBBP/EP300 Activity and Genetic Alterations in Pathogenesis

Genetic alterations, such as mutations, deletions, and translocations involving the CREBBP and EP300 genes, are frequently observed in a variety of hematological malignancies and solid tumors. nih.govresearchgate.net These alterations can lead to a loss of acetyltransferase activity, disrupting the normal patterns of gene expression and contributing to tumorigenesis. biorxiv.orgbiorxiv.org For example, inactivating mutations in the HAT domain of CREBBP and EP300 are common in diffuse large B-cell lymphoma and follicular lymphoma. nih.govresearchgate.net

In some cases, mutations in CREBBP can create "zombie enzymes" that are catalytically inactive but can still bind to their targets, thereby inhibiting the function of the remaining healthy EP300 paralog. biorxiv.org This highlights the complex interplay between these two proteins in disease. Furthermore, the aberrant activity of CREBBP/EP300 can contribute to immune evasion by tumors by modulating the expression of genes involved in antigen presentation. biorxiv.orgbiorxiv.org

Therapeutic Potential of Epigenetic Modulators

The reversible nature of epigenetic modifications makes them prime targets for therapeutic intervention. patsnap.com Modulators of CREBBP/EP300 activity, including inhibitors and potentially activators, represent a promising class of epigenetic drugs.

Inhibitors of CREBBP/EP300, such as the chemical compound Ep300/CREBBP-IN-4 , are being investigated for their potential to treat various cancers. medchemexpress.com These inhibitors can work by targeting different domains of the proteins. For instance, some inhibitors target the HAT domain, directly blocking the enzyme's catalytic activity, while others target the bromodomain, preventing the protein from recognizing acetylated histones and disrupting its role in transcriptional activation. aacrjournals.orgbiorxiv.org

By inhibiting the aberrant activity of CREBBP/EP300, these compounds can restore normal gene expression patterns, leading to anti-proliferative effects and cell death in cancer cells. aacrjournals.orgaacrjournals.org For example, inhibitors have been shown to downregulate the expression of key oncogenes like MYC and IRF4 in multiple myeloma and other hematological cancers. nih.govaacrjournals.org

Conversely, in diseases caused by a loss of CREBBP/EP300 function, such as Rubinstein-Taybi syndrome, agonists that enhance their acetyltransferase activity could offer a therapeutic strategy. mdpi.com The development of such compounds is an active area of research. biorxiv.org

Research Findings on this compound and Related Inhibitors

| Compound | Target Domain | Mechanism of Action | Therapeutic Application (Research) |

| This compound | EP300/CREBBP HAT | Potent inhibitor of acetyltransferase activity. medchemexpress.com | Cancer research. medchemexpress.com |

| A-485 | EP300/CREBBP HAT | Selective inhibitor of acetyltransferase activity. biorxiv.org | Potent anti-proliferative effects in ER+ breast cancer. biorxiv.org |

| CPI-1612 | EP300/CREBBP HAT | Potent and selective inhibitor of acetyltransferase activity. biorxiv.orgbiorxiv.org | Suppresses growth of ER+ breast cancer models. biorxiv.org |

| CPI-637 | EP300/CREBBP Bromodomain | Inhibits the bromodomain of EP300/CREBBP. nih.gov | Strong activity against anaplastic large cell lymphoma and Hodgkin lymphoma. nih.gov |

Structure

3D Structure

Properties

Molecular Formula |

C23H22F3N5O3 |

|---|---|

Molecular Weight |

473.4 g/mol |

IUPAC Name |

(2R,4R)-1-[3,3-difluoro-1-(4-methoxyphenyl)cyclobutanecarbonyl]-4-fluoro-N-(1H-pyrazolo[4,3-b]pyridin-5-yl)pyrrolidine-2-carboxamide |

InChI |

InChI=1S/C23H22F3N5O3/c1-34-15-4-2-13(3-5-15)22(11-23(25,26)12-22)21(33)31-10-14(24)8-18(31)20(32)29-19-7-6-16-17(28-19)9-27-30-16/h2-7,9,14,18H,8,10-12H2,1H3,(H,27,30)(H,28,29,32)/t14-,18-/m1/s1 |

InChI Key |

TURGXTFEXLEVEN-RDTXWAMCSA-N |

Isomeric SMILES |

COC1=CC=C(C=C1)C2(CC(C2)(F)F)C(=O)N3C[C@@H](C[C@@H]3C(=O)NC4=NC5=C(C=C4)NN=C5)F |

Canonical SMILES |

COC1=CC=C(C=C1)C2(CC(C2)(F)F)C(=O)N3CC(CC3C(=O)NC4=NC5=C(C=C4)NN=C5)F |

Origin of Product |

United States |

Ep300/crebbp in 4: a Specific Inhibitor of Crebbp/ep300

Identification and Characterization of Ep300/CREBBP-IN-4 as a Potent Inhibitor

This compound has been identified as a potent inhibitor of both EP300 and CREBBP. medchemexpress.com Its development was spurred by the growing understanding of the critical role of these acetyltransferases in gene expression and the therapeutic potential of their inhibition. aacrjournals.org Early inhibitors often lacked the necessary potency or specificity, highlighting the need for more refined compounds like this compound. aacrjournals.orgplos.org

Biochemical assays have demonstrated the potency of this compound. For instance, it exhibits significant inhibitory activity against both enzymes, as indicated by its low IC50 values.

Table 1: Inhibitory Activity of this compound

| Target Enzyme | IC50 (μM) |

|---|---|

| EP300 | 0.024 |

| CREBBP | 0.064 |

Data from MedchemExpress. medchemexpress.com

This table showcases the concentration of this compound required to inhibit 50% of the enzymatic activity of EP300 and CREBBP, respectively. The low micromolar values indicate its high potency.

Mechanism of Action of this compound

The inhibitory effects of this compound are exerted through a multi-faceted mechanism that ultimately disrupts the transcriptional machinery regulated by EP300 and CREBBP.

Direct Inhibition of CREBBP and EP300 Enzyme Activity

This compound functions by directly inhibiting the histone acetyltransferase (HAT) activity of both CREBBP and EP300. It is believed to act as a competitive inhibitor at the acetyl-CoA binding site within the catalytic domain of these enzymes. By occupying this site, the inhibitor prevents the binding of the natural substrate, acetyl-CoA, thereby blocking the transfer of acetyl groups to histone and non-histone proteins. This direct enzymatic inhibition is a key aspect of its mechanism of action.

Impact on Global and Locus-Specific Histone Acetylation (e.g., H3K27ac, H3K18ac)

A primary consequence of inhibiting CREBBP and EP300 is a significant reduction in histone acetylation. nih.gov Specifically, the acetylation of histone H3 at lysine (B10760008) 27 (H3K27ac) and lysine 18 (H3K18ac) are canonical marks of EP300/CREBBP activity and are associated with active chromatin and transcriptional activation. aacrjournals.orgnih.gov

Treatment with inhibitors like this compound leads to a global decrease in these acetylation marks. cellcentric.com For example, studies have shown that inhibition of CREBBP/EP300 results in a marked reduction of H3K27ac levels at specific gene loci. aacrjournals.org This effect is not uniform across the genome; rather, it is particularly pronounced at regulatory regions where these enzymes are highly active. plos.org The reduction in histone acetylation leads to a more condensed chromatin state, making it less accessible to the transcriptional machinery.

Table 2: Effect of CREBBP/EP300 Inhibition on Histone Acetylation

| Histone Mark | Effect of Inhibition | Associated Function |

|---|---|---|

| H3K27ac | Decreased | Enhancer and promoter activation |

| H3K18ac | Decreased | Transcriptional activation |

This table summarizes the impact of CREBBP/EP300 inhibition on key histone acetylation marks and their general roles in gene regulation.

Modulation of Super-Enhancer Activity

Super-enhancers are large clusters of enhancers that drive the expression of genes crucial for cell identity and disease, including oncogenes. aacrjournals.org These regions are characterized by high levels of H3K27ac and are densely occupied by transcription factors and coactivators, including CREBBP and EP300. nih.govthno.org

By reducing H3K27ac levels, this compound and similar inhibitors effectively dismantle the architecture of super-enhancers. This leads to the suppression of enhancer RNA (eRNA) production and a significant downregulation of oncogenes driven by these super-enhancers, such as MYC and IRF4. nih.gov The collapse of super-enhancer activity is a critical mechanism through which these inhibitors exert their anti-proliferative effects in cancer cells. researchgate.net

Interference with Transcriptional Coactivator Function at Enhancer Regions

CREBBP and EP300 act as transcriptional coactivators, bridging transcription factors to the basal transcription machinery. researchgate.netplos.org They are recruited to enhancer regions by DNA-binding transcription factors, where they acetylate histones to create a permissive chromatin environment for transcription. thno.org

Molecular and Cellular Effects of Ep300/crebbp in 4

Regulation of Key Transcriptional Programs

Inhibitors of the EP300/CREBBP bromodomains have been shown to interfere with critical oncogenic transcription programs. researchgate.net This interference is a key mechanism behind their anti-cancer effects.

Downregulation of Oncogenic Transcription Factors (e.g., MYC, IRF4, GATA1, AR)

A primary effect of Ep300/CREBBP-IN-4 and similar inhibitors is the downregulation of key oncogenic transcription factors. researchgate.netaacrjournals.orgaacrjournals.org This is achieved by preventing EP300 and CREBBP from binding to the regulatory regions of these genes, leading to decreased histone acetylation and subsequent transcriptional repression. nih.gov

MYC: Downregulation of the MYC oncogene is a frequently observed effect of EP300/CREBBP bromodomain inhibitors. researchgate.netaacrjournals.orgaacrjournals.org In leukemia cell lines, for instance, these inhibitors can displace EP300 and CREBBP from MYC binding sites at enhancers, reducing histone acetylation and MYC expression. nih.gov This disruption of the GATA1/MYC regulatory axis is critical for the proliferation of these cancer cells. nih.gov In some cancers, however, sensitivity to these inhibitors does not always correlate with high levels of MYC expression or its downregulation. aacrjournals.orgaacrjournals.org

IRF4: In multiple myeloma, the IRF4/MYC axis is a critical driver of disease progression. nih.gov EP300/CREBBP inhibitors have been shown to reduce histone acetylation at the super-enhancer of IRF4, leading to the downregulation of both IRF4 and its downstream target, MYC. nih.govelifesciences.org

GATA1: In leukemia, the transcription factor GATA1 is a key regulator of oncogenic programs. nih.govnih.gov Inhibition of EP300/CREBBP bromodomains interferes with GATA1-driven transcription, contributing to the anti-proliferative effects. nih.gov

AR (Androgen Receptor): In AR-positive breast and prostate cancer cell lines, EP300/CREBBP bromodomain inhibitors have demonstrated antiproliferative effects. aacrjournals.orgaacrjournals.org These inhibitors downregulate the expression of an AR-dependent gene signature by decreasing histone H3K27ac levels at AR binding sites. aacrjournals.orgaacrjournals.org

Impact on Tumor Suppressor Pathways (e.g., p53, BCL6)

The activity of the tumor suppressor protein p53 and the oncoprotein BCL6 is regulated by acetylation. biorxiv.orgbiorxiv.org EP300 and CREBBP play a direct role in this process.

p53: Acetylation of p53 by CREBBP or p300 enhances its tumor-suppressive function. biorxiv.orgbiorxiv.orgresearchgate.netpnas.org Inactivating mutations in CREBBP can lead to functional inactivation of p53. researchgate.net

BCL6: Conversely, acetylation of the BCL6 oncoprotein by CREBBP abrogates its function. biorxiv.orgbiorxiv.orgresearchgate.net Mutations in CREBBP can lead to the constitutive activation of BCL6. researchgate.net Therefore, by modulating the acetylation status of these key proteins, inhibitors like this compound can influence the balance between tumor suppression and oncogenesis.

Modulation of Specific Signaling Pathways (e.g., NOTCH pathway, JAK/STAT pathway, HIF-1 signaling pathway, FoxO signaling pathway, cAMP signaling pathway, Wnt signaling pathway, TGF-beta signaling pathway)

The proteins EP300 and CREBBP are involved in a wide array of cellular signaling pathways. haematologica.orggenome.jpgenome.jphmdb.ca Inhibition of their function can, therefore, have far-reaching effects on cellular processes.

NOTCH Pathway: Inactivating mutations in CREBBP/EP300 can lead to the activation of the NOTCH pathway. researchgate.net EP300/CREBBP is also involved in alleviating podocyte dedifferentiation through the cAMP-PKA pathway by targeting Notch3 signaling. nih.govnih.gov

JAK/STAT Pathway: The JAK/STAT signaling pathway is another pathway where EP300/CREBBP plays a role. genome.jpgenome.jphmdb.ca For instance, EP300 can inhibit this pathway to improve endothelial injury. nih.gov

HIF-1 Signaling Pathway: EP300 is a component of the HIF-1 signaling pathway. genome.jpgenome.jphmdb.ca

FoxO Signaling Pathway: EP300 acetylates FOXO1, enhancing its transcriptional activity. hmdb.ca The FoxO signaling pathway is listed as being associated with EP300/CREBBP. genome.jpgenome.jp

cAMP Signaling Pathway: EP300/CREBBP mediates cAMP-gene regulation. haematologica.orghmdb.ca It is crucial for the cAMP-PKA pathway to alleviate podocyte dedifferentiation. nih.govnih.gov

Wnt Signaling Pathway: The Wnt signaling pathway is another critical pathway modulated by EP300/CREBBP. haematologica.orggenome.jpgenome.jphmdb.ca

TGF-beta Signaling Pathway: EP300/CREBBP is involved in the TGF-beta signaling pathway. genome.jpgenome.jphmdb.ca A cascade involving TGF-betaRII, EP300, and SMAD4 promotes invasion and glycolysis in oral squamous cell carcinoma. nih.gov

Cellular Phenotypes Induced by this compound

The molecular effects of this compound translate into distinct cellular phenotypes, primarily impacting cell proliferation and cell cycle progression.

Antiproliferative Effects on Cancer Cell Lines

A significant body of research has demonstrated the antiproliferative effects of EP300/CREBBP bromodomain inhibitors across a range of cancer cell lines. aacrjournals.orgnih.gov

These inhibitors have shown efficacy in hematologic cancer cell lines, including leukemia and multiple myeloma, as well as in AR-positive prostate cancer cell lines. researchgate.net The antiproliferative effects are also observed in certain solid tumors. For example, some breast cancer cell lines, particularly those expressing high levels of the androgen receptor, are sensitive to these inhibitors. aacrjournals.orgaacrjournals.org The mechanism often involves the disruption of oncogene-driven transcriptional programs. nih.gov It has been noted that hematological malignancy lineages are particularly susceptible to the loss of EP300. foghorntx.com

Induction of Cell Cycle Arrest (e.g., G0-G1 phase)

A common cellular response to treatment with EP300/CREBBP bromodomain inhibitors is the induction of cell cycle arrest, predominantly in the G0-G1 phase. nih.govnih.gov

This cell cycle arrest is a direct consequence of the downregulation of key transcriptional programs that drive cell proliferation. nih.gov For example, in multiple myeloma cell lines, inhibition of the IRF4/MYC axis leads to G1 arrest and apoptosis. nih.govelifesciences.org Similarly, in leukemia cells, interference with the GATA1/MYC regulatory axis results in the accumulation of cells in the G0/G1 phase. nih.gov In some cancer cell types, ablation of p300 in CBP-deficient cells has been shown to induce G1-S cell-cycle arrest, followed by apoptosis. nih.gov

Promotion of Apoptosis

Inhibition of p300/CREBBP is a significant driver of apoptosis, or programmed cell death, in various cancer cell types. nih.govaacrjournals.org This process is often initiated by cell cycle arrest, followed by the induction of apoptotic pathways. aacrjournals.org

Research has shown that the ablation of p300 in CBP-deficient cancer cells, or vice versa, leads to G1-S cell cycle arrest and subsequent apoptosis. aacrjournals.org This synthetic lethal interaction highlights the dependency of certain cancer cells on at least one of these HATs for survival. aacrjournals.org A key mechanism underlying this apoptosis is the downregulation of the MYC oncogene. aacrjournals.org MYC is a critical transcription factor for cell growth and proliferation, and its expression is often dependent on the acetyltransferase activity of p300/CREBBP. aacrjournals.orgresearchgate.net Inhibition of these HATs leads to reduced histone acetylation at the MYC promoter, suppressing its transcription and triggering apoptosis. aacrjournals.org

In the context of multiple myeloma, inhibition of the bromodomains of CREBBP/EP300 results in cell cycle arrest and apoptosis by targeting the IRF4/MYC axis. nih.gov Specifically, this inhibition decreases H3K18ac and H3K27ac levels at the super-enhancer of IRF4, a key regulator of MYC. nih.gov This leads to the downregulation of both IRF4 and its downstream target, cMYC, ultimately causing a decrease in cell viability. nih.gov

Furthermore, in triple-negative breast cancer (TNBC) cell lines, the knockdown of p300 or its inhibition with a small molecule inhibitor resulted in G2/M phase cell cycle arrest and the induction of apoptosis. aacrjournals.org This suggests that the pro-apoptotic effects of p300/CREBBP inhibition can be mediated through different cell cycle checkpoints depending on the cellular context. aacrjournals.org Studies in head and neck squamous cell carcinoma (HNSCC) have also demonstrated that combining HAT inhibition with DNA-damaging therapies can lead to increased apoptosis, representing a shift in the typical resistance of these cells to such treatments. biorxiv.org

Table 1: Research Findings on this compound and Apoptosis

| Cell Type | Key Findings | Mechanism of Action | Reference |

|---|---|---|---|

| CBP-deficient cancer cells | Ablation of p300 induces G1-S cell-cycle arrest and apoptosis. | Downregulation of MYC expression via reduced histone acetylation at its promoter. | aacrjournals.org |

| Multiple Myeloma (MM) cells | Inhibition of CREBBP/EP300 bromodomains leads to cell cycle arrest and apoptosis. | Inhibition of the IRF4/MYC axis through decreased H3K18ac and H3K27ac at the IRF4 super-enhancer. | nih.gov |

| Triple-Negative Breast Cancer (TNBC) | p300 inhibition causes G2/M phase arrest and apoptosis. | Induction of late-stage apoptosis. | aacrjournals.org |

| Head and Neck Squamous Cell Carcinoma (HNSCC) | Combination of HAT inhibition and radiation increases apoptosis. | Increased DNA damage induction and inhibition of homologous recombination. | biorxiv.org |

| Neuroblastoma | EP300 degradation leads to apoptosis. | Loss of MYCN expression and suppression of core regulatory circuitry-based transcription. | aacrjournals.org |

Effects on Cell Differentiation and Immune Response Modulation

The inhibition of p300/CREBBP has significant consequences for cell differentiation and the modulation of the immune response, processes that are intrinsically linked to the regulation of gene expression.

In the context of development, EP300 has been shown to be essential for the differentiation of human trophoblast stem cells (TSCs) into both extravillous trophoblasts (EVT) and syncytiotrophoblasts (STB). pnas.orgpnas.org Pharmacological inhibition of CREBBP/EP300 blocks this differentiation process, leading to an accumulation of undifferentiated TSC-like cells. pnas.org Interestingly, specific knockdown of EP300, but not CREBBP, was sufficient to inhibit trophoblast differentiation, highlighting a non-redundant role for EP300 in this specific developmental context. pnas.orgpnas.org

In hematological systems, CREBBP/EP300 are critical for normal hematopoiesis, influencing the differentiation of various blood cell lineages. nih.gov For instance, the activity of at least one of these acetyltransferases is indispensable for B-cell development and survival. nih.gov Inhibition of CREBBP/EP300 can impair myeloid differentiation, a process that can be relevant in the context of acute myeloid leukemia (AML). researchgate.net

Beyond differentiation, p300/CREBBP play a pivotal role in modulating the immune response. These proteins are involved in the differentiation and function of multiple immune cells, including T cells and macrophages. nih.gov CREBBP, for example, promotes regulatory T cell differentiation. researchgate.net Inhibition of the P300/CBP bromodomain can hinder Treg cell differentiation and function. mdpi.com

A crucial aspect of their immunomodulatory function lies in their influence on the tumor microenvironment. Mutations or inhibition of CREBBP/EP300 in lymphoma cells can lead to immune evasion. nih.gov This occurs, in part, through the downregulation of Major Histocompatibility Complex class II (MHCII) molecules, which are essential for antigen presentation to CD4+ T cells. pnas.org

Furthermore, CREBBP/EP300 mutations can alter the polarization of tumor-associated macrophages (TAMs). In diffuse large B-cell lymphoma (DLBCL), mutations in these genes have been shown to promote the polarization of TAMs towards an immunosuppressive M2 phenotype. nih.govresearchgate.net This is mediated through a complex signaling axis involving the downregulation of FBXW7, activation of the NOTCH pathway, and subsequent upregulation of CCL2 and CSF1, which are known to recruit and polarize M2 macrophages. nih.govresearchgate.netjci.org This shift in macrophage polarization contributes to a more permissive tumor microenvironment, facilitating tumor progression. nih.govresearchgate.net

Table 2: Research Findings on this compound, Cell Differentiation, and Immune Response

| Process | Cell/System | Key Findings | Mechanism of Action | Reference |

|---|---|---|---|---|

| Cell Differentiation | Human Trophoblast Stem Cells (TSCs) | EP300 is required for differentiation into EVT and STB lineages. | Inhibition blocks differentiation and expands TSC-like cells. | pnas.orgpnas.org |

| Hematopoiesis | CREBBP/EP300 are essential for B-cell development and myeloid differentiation. | Regulate transcriptional programs for lineage commitment. | nih.govresearchgate.net | |

| Immune Response Modulation | T-cells | P300/CBP inhibition impairs T-cell activation and Treg differentiation. | Modulation of NFAT transcriptional activity and cytokine expression. | mdpi.com |

| B-lymphoma cells | CREBBP/EP300 mutations promote immune evasion. | Downregulation of MHC class II expression. | nih.govpnas.org | |

| Diffuse Large B-cell Lymphoma (DLBCL) | CREBBP/EP300 mutations promote M2 macrophage polarization. | Inhibition of H3K27 acetylation, downregulation of FBXW7, activation of NOTCH pathway, and upregulation of CCL2/CSF1. | nih.govresearchgate.net |

Preclinical Efficacy of Ep300/crebbp in 4 in Disease Models

In Vitro Research Models

Cancer Cell Line Sensitivity and Growth Inhibition

Inhibition of EP300/CREBBP has demonstrated significant anti-proliferative effects across a wide range of cancer cell lines, encompassing both hematological malignancies and solid tumors. The sensitivity to these inhibitors is often linked to specific genetic backgrounds or dependencies on transcriptional programs regulated by EP300/CREBBP.

Hematological Malignancies:

Leukemia: In acute myeloid leukemia (AML) with MLL rearrangements (MLL-r), targeting EP300/CREBBP has shown potent anti-leukemia activity. The inhibitor A-485 was observed to suppress proliferation in MLL-r AML cells, while MLL wild-type cells were largely unaffected nih.gov. Genetic knockout of EP300 or CREBBP also significantly suppressed proliferation and colony formation in MLL-r AML cell lines such as THP-1 and Molm13 researchgate.net.

Multiple Myeloma (MM): Multiple myeloma cell lines exhibit high sensitivity to EP300/CREBBP bromodomain inhibition. This is attributed to the direct transcriptional suppression of IRF4, a key transcription factor for myeloma cell viability, and the subsequent repression of the oncogene c-MYC nih.govelifesciences.org. The inhibition of EP300/CREBBP bromodomains leads to cell cycle arrest and apoptosis in MM cell lines nih.gov.

Diffuse Large B-cell Lymphoma (DLBCL): DLBCL cells with genetic mutations in CREBBP or EP300 show particular sensitivity to HAT domain inhibitors like A-485 researchgate.netnih.gov. This suggests a dependency on the remaining functional HAT domain, creating a druggable vulnerability nih.govbiorxiv.orgresearchgate.net. Cell lines with these mutations, such as RC-K8, displayed higher sensitivity compared to wild-type cell lines researchgate.netnih.gov. For instance, the Toledo cell line, which has mutations in both CREBBP and EP300, was found to be particularly sensitive to the HDAC inhibitor vorinostat, which can be influenced by HAT activity nih.gov.

Follicular Lymphoma (FL): Mutations in CREBBP and EP300 are common in follicular lymphoma nih.gov. While direct studies with Ep300/CREBBP-IN-4 in FL cell lines were not detailed in the provided context, the high frequency of mutations suggests these cells may also be sensitive to HAT inhibition nih.gov.

Solid Tumors:

Breast Cancer:

AR-positive Breast Cancer: Triple-negative breast cancer (TNBC) cell lines that express the androgen receptor (AR) are particularly sensitive to EP300/CREBBP bromodomain inhibitors aacrjournals.orgnih.govaacrjournals.org. The MDA-MB-453 cell line, an AR-positive TNBC line, showed high sensitivity to these inhibitors, which was linked to the downregulation of an AR-dependent gene signature aacrjournals.orgnih.govaacrjournals.org.

ER-negative Breast Cancer: As mentioned, the AR-positive, ER-negative MDA-MB-453 cell line is sensitive. In contrast, other ER-negative lines like MDA-MB-231 showed less sensitivity to EP300/CREBBP inhibitors but were responsive to the BET inhibitor JQ1 aacrjournals.org.

ER+ Breast Cancer: Inhibition of EP300/CREBBP acetyltransferase activity with the potent inhibitor CPI-1612 effectively suppresses the growth of ER+ breast cancer cell lines nih.govplos.orgnih.govbiorxiv.orgbiorxiv.org. This effect is mediated by the suppression of ER-dependent transcription through targeting enhancers defined by the pioneer factor FOXA1 nih.govplos.orgnih.gov. The inhibitor A-485 also demonstrated the ability to downregulate ER and inhibit the growth of ER+ breast cancer cells mdpi.com.

Head and Neck Squamous Cell Carcinoma (HNSCC): HNSCC cell lines with mutations in CREBBP or EP300 can be sensitized to radiation when the HAT activity is inhibited tmc.edutmc.edu. For example, CREBBP knockdown led to significant radiosensitization in the CREBBP-mutant cell line UM-SCC-22a, and EP300 knockdown had a similar effect in the EP300-mutant line UM-SCC-25 nih.govbiorxiv.org.

Neuroblastoma: Specific data on the sensitivity of neuroblastoma cell lines to this compound was not available in the provided search results.

Interactive Data Table: In Vitro Sensitivity of Cancer Cell Lines to EP300/CREBBP Inhibitors

| Cell Line | Cancer Type | Target | Inhibitor | Observed Effect |

|---|---|---|---|---|

| RC-K8 | DLBCL | HAT Domain | A-485 | High sensitivity, IC50 of 0.42 µM researchgate.netnih.gov |

| Toledo | DLBCL | HAT Domain | Vorinostat | Rapid and profound apoptosis nih.gov |

| THP-1, Molm13 | MLL-r AML | EP300/CREBBP | Genetic Knockout | Suppressed proliferation and colony formation researchgate.net |

| MDA-MB-453 | AR+ TNBC | Bromodomain | CREBBP/EP300 inhibitors | High sensitivity, antiproliferative effects aacrjournals.orgnih.govaacrjournals.org |

| MCF7 | ER+ Breast Cancer | HAT Domain | CPI-1612, A-485 | Growth inhibition, suppression of ER-dependent transcription plos.orgmdpi.com |

| UM-SCC-22a | HNSCC (CREBBP mutant) | CREBBP | Genetic Knockdown | Increased sensitivity to radiation nih.govbiorxiv.org |

| UM-SCC-25 | HNSCC (EP300 mutant) | EP300 | Genetic Knockdown | Increased sensitivity to radiation nih.gov |

Dose-Dependent Responses and Selectivity in Cellular Assays

The anti-proliferative effects of EP300/CREBBP inhibitors are consistently shown to be dose-dependent. In DLBCL, cell lines with CREBBP and/or EP300 mutations generally exhibit higher sensitivity and lower IC50 values compared to wild-type cell lines researchgate.netnih.gov. For instance, the RC-K8 DLBCL cell line, which harbors a CREBBP mutation, had the lowest IC50 value (0.42 µM) for the inhibitor A-485 among several tested DLBCL lines researchgate.netnih.gov.

In breast cancer, the AR-positive cell line MDA-MB-453 was found to be particularly sensitive to EP300/CREBBP bromodomain inhibitors, whereas the MDA-MB-231 and SKBR3 lines were less responsive aacrjournals.org. This indicates a degree of selectivity based on the underlying biology of the cancer cells, particularly their reliance on transcription factors that are co-activated by EP300/CREBBP aacrjournals.org. The selectivity for MLL-rearranged AML cells over MLL wild-type cells further underscores that the efficacy of these inhibitors is tied to specific oncogenic pathways nih.gov.

Investigation of Resistance Mechanisms to CREBBP/EP300 Inhibition

Research into mechanisms of resistance to EP300/CREBBP inhibitors has identified potential drivers. One key mechanism involves direct competition at the enzyme's active site. Since many inhibitors of the HAT domain are competitive with the cofactor acetyl-CoA, high intracellular levels of acetyl-CoA can drive resistance nih.gov. Studies have shown that inactivating the gene PANK4 can lead to increased acetyl-CoA levels, causing resistance to these inhibitors nih.gov.

Another potential mechanism of resistance could involve the expression of drug efflux pumps, although evidence suggests that direct competition by acetyl-CoA is a more prominent factor for some inhibitors nih.gov. In the context of hormone-driven cancers, such as AR-positive breast cancer, it is hypothesized that co-treatment with EP300/CREBBP inhibitors might help combat resistance to standard AR antagonists. This is because many AR variants that confer resistance still retain the domain that interacts with EP300/CREBBP aacrjournals.org.

In Vivo Preclinical Models (Non-Human)

Efficacy in Xenograft Models of Hematological Malignancies

The promising in vitro results have been translated into non-human in vivo models, where EP300/CREBBP inhibitors have demonstrated anti-tumor activity.

DLBCL: In a DLBCL xenograft model, the combination of an EP300 inhibitor with an XPO1 inhibitor resulted in enhanced tumor suppression with minimal toxicity, suggesting a promising therapeutic strategy researchgate.net.

Multiple Myeloma: While specific in vivo data for this compound was not detailed, the strong in vitro rationale for targeting the IRF4/MYC axis, which is critical for myeloma, suggests potential for in vivo efficacy nih.govnih.gov.

Leukemia: The selective inhibitor A-485 demonstrated a robust effect in eradicating leukemia in in vivo models of MLL-r AML, with minimal impact on normal hematopoiesis, highlighting its therapeutic potential for this aggressive leukemia subtype nih.gov.

Efficacy in Xenograft Models of Solid Tumors

Breast Cancer: In an MCF7 (ER+) xenograft model, oral administration of the EP300/CREBBP HAT inhibitor CPI-1612 resulted in a dose-dependent inhibition of tumor growth plos.org. The treatment was well-tolerated and demonstrated effective target engagement nih.govbiorxiv.org. Furthermore, combining CPI-1612 with the ER antagonist Fulvestrant showed an additive anti-tumor effect, suggesting that HAT inhibition can potentiate the effects of direct ER targeting nih.gov.

Head and Neck Cancer: In vivo studies using CREBBP-mutant HNSCC xenografts (UM-SCC-47) showed that combining CREBBP knockdown with radiation led to a profound tumor growth delay and improved survival nih.govbiorxiv.orgaacrjournals.org. This combination resulted in a high cure rate in some models, accompanied by increased apoptosis in the tumor tissue aacrjournals.org.

Neuroblastoma: Specific data on the efficacy of this compound in xenograft models of neuroblastoma was not available in the provided search results.

Interactive Data Table: In Vivo Efficacy of EP300/CREBBP Inhibitors in Xenograft Models

| Cancer Type | Model | Inhibitor/Method | Key Finding |

|---|---|---|---|

| MLL-r AML | Leukemia Xenograft | A-485 | Robust anti-leukemia effect with minimal impact on normal hematopoiesis nih.gov |

| DLBCL | DLBCL Xenograft | EP300 inhibitor + XPO1 inhibitor | Enhanced tumor suppression with minimal toxicity researchgate.net |

| ER+ Breast Cancer | MCF7 Xenograft | CPI-1612 | Dose-dependent inhibition of tumor growth plos.org |

| Head and Neck Cancer | UM-SCC-47 Xenograft (CREBBP mutant) | CREBBP Knockdown + Radiation | Profound tumor growth delay and improved survival biorxiv.orgaacrjournals.org |

Analysis of Tumor Growth Delay and Survival in Animal Models

Information regarding in vivo studies of this compound, including details on tumor growth delay and survival analysis in various animal models, is not available in the public scientific literature.

Pharmacodynamic Biomarkers and Target Engagement in Preclinical Studies

There is no published data detailing the pharmacodynamic biomarkers used to assess the biological activity and target engagement of a compound specifically named this compound in preclinical models.

Interactions and Combinatorial Strategies

Synergistic Effects with Other Therapeutic Agents

The combination of EP300/CREBBP inhibition with DNA damaging agents, particularly ionizing radiation, represents a promising strategy for sensitizing cancer cells to treatment. grantome.com Research indicates that inhibiting the function of the histone acetyltransferases (HATs) CREBBP and EP300 can lead to a state of synthetic cytotoxicity in tumors harboring mutations in these genes when combined with radiation. biorxiv.orgbiorxiv.org

In vivo shRNA screening has identified the knockdown of CREBBP or EP300 as a mechanism to make cancer cells more susceptible to the DNA damage response. grantome.com Specifically, in head and neck squamous cell carcinoma (HNSCC), mutations in CREBBP/EP300 are associated with resistance to radiation therapy and poorer outcomes. biorxiv.orgnih.gov However, the inhibition of HAT activity in these mutant tumors restores and enhances sensitivity to radiation. biorxiv.orgnih.gov

The underlying mechanism for this radiosensitization is complex. It involves an increase in DNA damage persistence following radiation, primarily through the repression of homologous recombination (HR), a key DNA repair pathway. biorxiv.orgnih.govnih.gov Studies have shown that CREBBP inhibition leads to decreased formation of BRCA1 foci, a critical component of the HR machinery, following radiation in mutant cells. nih.gov This impairment of DNA repair leads to increased apoptosis, a notable shift in response for many tumor types that are typically resistant to cell death induced by DNA damaging therapies. biorxiv.org Interestingly, some mutations in CREBBP may result in a gain-of-function, leading to a hyperacetylated state that increases the acetylation of proteins like BRCA1. nih.govnih.govresearchgate.net This state can be specifically targeted by HAT inhibitors in conjunction with radiation, providing a clear, genomically-driven therapeutic approach. nih.govnih.gov

| Therapeutic Agent | Cancer Model | Key Findings | Reference |

|---|---|---|---|

| Radiation | Head and Neck Squamous Cell Carcinoma (HNSCC) | Inhibition of CREBBP/EP300 sensitizes mutant tumors to radiation by repressing homologous recombination and increasing apoptosis. | grantome.combiorxiv.orgnih.govnih.gov |

| DNA Damaging Agents (General) | Various Cancers with CREBBP/EP300 mutations | Knock-down of CREBBP/EP300 is a mechanism to sensitize cells to the DNA damage response, creating a synthetic cytotoxic relationship. | grantome.combiorxiv.org |

Combining EP300/CREBBP inhibitors with other targeted therapies has shown significant promise in preclinical models, suggesting that such strategies could overcome resistance and enhance anti-tumor activity.

Androgen Receptor (AR) Antagonists: In AR-positive breast and prostate cancer cell lines, the proliferation is dependent on AR activity. CREBBP/EP300 bromodomain inhibitors have been shown to affect the growth of these AR-dependent cell lines, indicating a potential synergistic interaction when combined with AR antagonists. aacrjournals.org

KRAS Inhibitors: Oncogenic KRAS is a major driver in many cancers, including pancreatic ductal adenocarcinoma (PDAC). A novel dual-specificity inhibitor targeting the bromodomains of both BRD4 and EP300/CREBBP, XP-524, has been shown to attenuate oncogenic KRAS signaling. pnas.org This suggests that dual inhibition, or the combination of a KRAS inhibitor with an EP300/CREBBP inhibitor, could be an effective strategy. pnas.org

KDM6A Inhibitors: In multiple myeloma, a functional antagonism exists between the acetylating activity of CREBBP/EP300 and the deacetylating complexes. Deacetylation of H3K27 can be followed by methylation, a process that can be targeted. Concomitant inhibition of the H3K27 demethylase KDM6A (also known as UTX) and CREBBP/EP300 has been shown to result in significantly improved therapeutic effects in multiple myeloma models. nih.govthno.org The HAT inhibitor A-485, for example, exerts synergistic anticancer effects with the KDM6A inhibitor GSK-J4. thno.org

BET Inhibitors: Bromodomain and extraterminal motif (BET) proteins are critical "readers" of histone acetylation. Given the functional link between the "writer" activity of EP300/CREBBP and the reader function of BET proteins, combination therapy is a rational approach. Dual inhibitors that target both BET proteins and EP300/CREBBP, such as NEO2734 and XP-524, have demonstrated more potent anti-tumor activity in models of diffuse large B-cell lymphoma (DLBCL) and PDAC than inhibitors targeting either protein alone. pnas.orgashpublications.orgnih.gov This enhanced efficacy likely stems from a more comprehensive blockade of oncogenic transcription programs. aacrjournals.orgthno.org

| Combination Agent Class | Example Compound(s) | Cancer Model | Rationale and Key Findings | Reference |

|---|---|---|---|---|

| AR Antagonists | N/A | AR-positive Breast & Prostate Cancer | EP300/CREBBP bromodomain inhibitors affect proliferation of AR-dependent cells, suggesting synergy. | aacrjournals.org |

| KRAS Pathway | XP-524 (Dual BET/EP300i) | Pancreatic Cancer (PDAC) | Dual inhibition epigenetically silences oncogenic KRAS signaling. | pnas.org |

| KDM6A Inhibitors | GSK-J4 | Multiple Myeloma | Synergistic effect by simultaneously blocking H3K27 demethylation and acetylation. | nih.govthno.org |

| BET Inhibitors | NEO2734, XP-524, OTX015 | DLBCL, PDAC, NUT Midline Carcinoma | Dual inhibition shows superior potency over single-agent therapy by comprehensively blocking transcriptional machinery. | pnas.orgashpublications.orgnih.gov |

EP300/CREBBP play a crucial role in regulating the tumor immune microenvironment, and their inhibition can potentiate the effects of immunotherapies.

Immune Checkpoint Inhibitors: EP300/CREBBP activity is linked to the expression of the immune checkpoint ligand PD-L1. nih.govnih.gov Inhibition of EP300/CREBBP, using either HAT inhibitors like A-485 or bromodomain inhibitors like CPI-637, has been shown to decrease PD-L1 expression on tumor cells and inhibit immune escape. nih.govnih.gov Furthermore, the dual BET/EP300 inhibitor XP-524 was found to reprogram the tumor microenvironment in vivo, sensitizing pancreatic tumors to anti-PD-1 therapy. pnas.org In lymphoma models, a HAT activator, YF2, was shown to augment the efficacy of anti-PD-L1 antibody therapy, leading to improved survival and increased T-cell activation within the tumor. biorxiv.org

Modulation of Tumor Microenvironment: Mutations in CREBBP/EP300 can lead to the silencing of genes involved in immune surveillance, such as those in the major histocompatibility complex (MHC) class II pathway, allowing tumors to evade the immune system. nih.govbiorxiv.org Therapeutic intervention can reverse this. For example, the HAT activator YF2 transcriptionally activates immunological pathways and increases markers of antigen presentation. biorxiv.org Conversely, inhibitors can also favorably modulate the microenvironment; the dual inhibitor XP-524 leads to extensive reprogramming of the pancreatic tumor microenvironment, making it more susceptible to immunotherapy. pnas.org

Macrophage Polarization: Tumor-associated macrophages (TAMs) can exist in a pro-inflammatory (M1) or an anti-inflammatory, pro-tumoral (M2) state. Mutations in CREBBP/EP300 in lymphoma cells have been shown to drive the polarization of macrophages toward the M2 phenotype. nih.govresearchgate.netnih.govresearchgate.net This is achieved by inhibiting H3K27 acetylation at the promoter of the FBXW7 gene, which leads to activation of the NOTCH pathway and subsequent expression of CCL2 and CSF1, cytokines that recruit and polarize M2 macrophages. researchgate.netnih.govjci.org Targeting the EP300/CREBBP axis could therefore disrupt this immunosuppressive signaling and shift the balance back toward an anti-tumor M1 phenotype.

Context-Dependent Dependencies and Synthetic Lethality

The genetic context of a tumor, particularly the mutation status of CREBBP and its paralog EP300, dictates its dependency on these enzymes and creates opportunities for targeted therapeutic intervention through synthetic lethality.

Mutations in CREBBP and EP300 are frequently found in various cancers, especially hematological malignancies like diffuse large B-cell lymphoma (DLBCL) and follicular lymphoma. nih.govnih.gov These mutations are typically monoallelic and inactivating, suggesting that while reduced function promotes tumorigenesis, complete loss of HAT activity is detrimental to the cancer cell. nih.govbiorxiv.org This creates a critical dependency on the remaining functional allele. nih.govresearchgate.net

This dependency establishes a synthetic lethal relationship, where cancer cells with a CREBBP or EP300 mutation are exquisitely sensitive to the inhibition of the remaining HAT activity. nih.govnih.govmit.edu This vulnerability can be exploited therapeutically in two main ways:

Inhibition: Small molecule inhibitors targeting the HAT or bromodomain of the remaining functional paralog can induce selective cell death in mutant-bearing cancer cells while sparing wild-type cells. researchgate.netnih.gov

Activation: A first-in-class HAT activator, YF2, has been shown to allosterically activate the functional HAT allele, counteracting the effect of the monoallelic mutation. biorxiv.orgbiorxiv.org This approach restores the acetylation of key tumor suppressors like p53 and abrogates oncogenes like BCL6, leading to selective cytotoxicity in HAT-mutated lymphoma. biorxiv.org

Therefore, the presence of a CREBBP/EP300 mutation serves as a biomarker, identifying tumors that are likely to respond to agents that either inhibit or, paradoxically, activate the residual HAT function. grantome.combiorxiv.org

CREBBP and EP300 are highly homologous paralogs that share significant functional redundancy. nih.govcellcentric.comresearchgate.net In normal and cancerous cells, they can often compensate for one another. nih.govcellcentric.comembopress.org This compensatory mechanism is central to the concept of synthetic lethality in this context.

Studies in germinal center B-cells, the cell of origin for many lymphomas, have shown that the combined loss of both Crebbp and Ep300 is lethal, completely abrogating germinal center formation, whereas the loss of only one is tolerated. nih.govcellcentric.com This demonstrates a synthetic lethal interaction between the two paralogs. nih.govnih.govnih.govcellcentric.com

Advanced Methodologies in Ep300/crebbp in 4 Research

Molecular Biology Techniques

Molecular biology techniques are fundamental to understanding how Ep300/CREBBP-IN-4 impacts gene regulation at the transcriptional and epigenetic levels.

Gene Expression Profiling (RNA Sequencing, Quantitative RT-PCR)

Gene expression profiling is employed to determine the transcriptional changes induced by the inhibition of CREBBP/EP300 bromodomains. Techniques such as RNA sequencing (RNA-seq) and quantitative reverse transcription PCR (qRT-PCR) are utilized to identify and quantify changes in messenger RNA (mRNA) levels.

Research has shown that treatment with CREBBP/EP300 bromodomain inhibitors can lead to the downregulation of key oncogenes. For instance, a notable decrease in the expression of MYC and its associated transcriptional programs has been observed in some cancer cell lines following inhibitor treatment. aacrjournals.orgaacrjournals.org In studies on diffuse large B-cell lymphoma (DLBCL), mutations in CREBBP or EP300 were found to activate the NOTCH signaling pathway by downregulating FBXW7 and upregulating HEY1 and HEY2, as confirmed by quantitative RT-PCR. researchgate.net

Furthermore, in pancreatic ductal adenocarcinoma (PDAC), reduced expression of EP300 mRNA was linked to a highly metastatic phenotype. arrows-biomedical.com In multiple myeloma, inhibition of CREBBP/EP300 bromodomains has been shown to suppress the IRF4 transcriptional network, which is critical for myeloma cell viability. elifesciences.orgnih.gov RNA-seq analysis of DLBCL cell lines with inactivated CREBBP revealed significant downregulation of genes involved in antigen processing and presentation, particularly those of the major histocompatibility complex class II (MHCII). pnas.org

Table 1: Selected Genes Regulated by CREBBP/EP300 Inhibition or Mutation

| Gene | Regulation | Cancer Type | Technique | Reference |

| MYC | Downregulated | Breast Cancer, Multiple Myeloma | Gene Expression Analysis | aacrjournals.orgaacrjournals.org |

| FBXW7 | Downregulated | Diffuse Large B-cell Lymphoma | Quantitative RT-PCR | researchgate.net |

| HEY1 | Upregulated | Diffuse Large B-cell Lymphoma | Quantitative RT-PCR | researchgate.net |

| HEY2 | Upregulated | Diffuse Large B-cell Lymphoma | Quantitative RT-PCR | researchgate.net |

| IRF4 | Downregulated | Multiple Myeloma | RNAi, Gene Expression Analysis | elifesciences.orgnih.gov |

| MHCII genes | Downregulated | Diffuse Large B-cell Lymphoma | RNA Sequencing | pnas.org |

| CIITA | Downregulated | Diffuse Large B-cell Lymphoma | RNA Sequencing | pnas.org |

Chromatin Immunoprecipitation (ChIP-seq, ChIP-qPCR) for Histone Acetylation and Transcription Factor Binding

Chromatin immunoprecipitation (ChIP) followed by sequencing (ChIP-seq) or quantitative PCR (ChIP-qPCR) is a powerful technique to map histone modifications and transcription factor binding sites across the genome. Given that CREBBP and EP300 are histone acetyltransferases (HATs), these methods are essential for studying the epigenetic consequences of their inhibition.

Studies have demonstrated that CREBBP/EP300 bromodomain inhibitors can displace these proteins from acetylated regions of the genome, leading to decreased levels of histone acetylation, particularly H3K27ac, at these sites. aacrjournals.orgaacrjournals.org For example, in AR-positive breast cancer cells, treatment with these inhibitors resulted in reduced H3K27ac levels at androgen receptor (AR) binding sites. aacrjournals.org Similarly, in DLBCL cells with CREBBP or EP300 mutations, lower occupancy of H3K27ac was observed at the promoter of the FBXW7 gene. researchgate.net

ChIP-seq has also been instrumental in confirming the distinct roles of CREBBP and EP300. In germinal center B cells, the individual loss of either Crebbp or Ep300 led to a significant redistribution of H3K27ac across the genome, indicating that they regulate different sets of genes. nih.gov The recruitment of CREBBP and p300 is strongly correlated with histone hyperacetylation at active genes. aging-us.com

CRISPR-Cas9 Gene Editing for Functional Studies of CREBBP/EP300

The CRISPR-Cas9 gene-editing system has become an invaluable tool for conducting functional studies by creating precise genetic modifications. In the context of CREBBP/EP300 research, CRISPR-Cas9 has been used to generate knockout or mutant cell lines to investigate the specific roles of these proteins.

For instance, CRISPR-Cas9-mediated knockout of EP300, but not CREBBP, was shown to inhibit the differentiation of human trophoblast stem cells, highlighting the specific function of EP300 in this process. pnas.org In breast cancer cells, introducing mutations into the bromodomains of EP300 and CREBBP using CRISPR-Cas9 resulted in antiproliferative effects, confirming that these domains are critical for sustaining proliferation. aacrjournals.org

Genome-wide CRISPR-Cas9 screens have also been performed to identify genetic vulnerabilities. Such a screen in a DLBCL cell line revealed a dependency on CREBBP for survival, particularly in the context of a translocation that truncates the EP300 protein. nih.govbiorxiv.org These findings suggest a synthetic lethal relationship between CREBBP and EP300 in certain genetic contexts. nih.gov

Cell-Based Assays

Cell-based assays are crucial for evaluating the phenotypic effects of inhibiting CREBBP/EP300, such as impacts on cell growth, survival, and division.

Cell Viability and Proliferation Assays (e.g., GI50, Clonogenic Survival)

To assess the antiproliferative effects of CREBBP/EP300 inhibitors, researchers utilize various cell viability and proliferation assays. The GI50 (50% growth inhibition) value is a common metric to quantify the potency of a compound. In multiple myeloma cell lines, those sensitive to the inhibitor SGC-CBP30 showed GI50 values of less than 2.5 μM. nih.govelifesciences.org

Clonogenic survival assays are used to determine the long-term ability of single cells to proliferate and form colonies after treatment. In head and neck squamous cell carcinoma (HNSCC) cell lines with CREBBP or EP300 mutations, knockdown of the cognate gene led to increased sensitivity to radiation, as measured by clonogenic survival. biorxiv.org Similarly, treatment of HNSCC cells with the HAT inhibitor A-485 in combination with radiation was evaluated using clonogenic assays. biorxiv.org

Table 2: Antiproliferative Activity of CREBBP/EP300 Inhibition in Cancer Cell Lines

| Cell Line Type | Assay | Key Finding | Reference |

| Multiple Myeloma | GI50 | Sensitive lines exhibit GI50 < 2.5 μM with SGC-CBP30. | nih.govelifesciences.org |

| Head and Neck Squamous Cell Carcinoma (HNSCC) | Clonogenic Survival | Knockdown of mutated CREBBP or EP300 increases radiosensitivity. | biorxiv.org |

| Breast Cancer (AR-positive) | Proliferation Assays | Inhibition of CREBBP/EP300 has antiproliferative effects. | aacrjournals.org |

| Diffuse Large B-cell Lymphoma (DLBCL) | Viability Assays | CREBBP-mutant DLBCL cells are dependent on EP300 activity for proliferation. | nih.govcellcentric.com |

Cell Cycle Analysis (e.g., Flow Cytometry)

Cell cycle analysis, typically performed using flow cytometry with DNA-staining dyes like propidium (B1200493) iodide, is used to investigate how CREBBP/EP300 inhibition affects cell cycle progression.

Inhibition of CREBBP/EP300 has been shown to cause significant alterations in the cell cycle distribution of cancer cells. For example, in AR-positive breast cancer cells, treatment with bromodomain inhibitors led to significant changes in the percentage of cells in the G0–G1 and S phases. aacrjournals.org Similarly, in acute lymphoblastic leukemia (ALL) cell lines, downregulation of CREBBP resulted in an accumulation of cells in the G0/G1 phase and a decrease in the proportion of cells in the S and G2/M phases. nih.gov In multiple myeloma cells, while progression through the first G2/M phase appeared normal after inhibitor treatment, a noticeable alteration in cell cycle progression occurred upon entry into the subsequent cell cycle. elifesciences.org

Apoptosis Assays (e.g., PARP cleavage)

The induction of apoptosis, or programmed cell death, is a critical mechanism through which anticancer agents exert their effects. In the context of research on inhibitors of the histone acetyltransferases (HATs) EP300 and CREBBP, such as the conceptual compound this compound, apoptosis assays are fundamental to elucidating the cellular response to HAT inhibition. One of the key indicators of apoptosis is the cleavage of Poly (ADP-ribose) polymerase (PARP), a protein involved in DNA repair.

Western blot analysis is a commonly employed technique to detect the cleavage of PARP and other apoptotic markers like caspase-3. tmc.edutmc.edunih.gov For instance, in studies involving the EP300/CBP inhibitor A-485, Western blotting has been used to probe for cleaved PARP and caspase-3 in head and neck squamous cell carcinoma (HNSCC) and neuroblastoma cell lines. tmc.edutmc.eduaacrjournals.org The appearance of cleaved forms of these proteins signifies the activation of the apoptotic cascade. nih.gov

In some studies, while the inhibition of EP300/CBP was expected to induce apoptosis, consistent detection of cleavage products was not always observed, suggesting that other cell death mechanisms or experimental conditions might be at play. tmc.edu Conversely, research in other cancer models, such as those for CBP-deficient cancers, has demonstrated that the depletion of p300 leads to an increase in the apoptotic fraction of cells, accompanied by PARP cleavage. aacrjournals.org This highlights the context-dependent nature of the apoptotic response to EP300/CBP inhibition.

Beyond Western blotting, flow cytometry using Annexin V and propidium iodide (PI) staining is another method to quantify apoptotic cells. aacrjournals.org This technique allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.

The following table summarizes findings from studies utilizing apoptosis assays in the context of EP300/CBP inhibition.

| Cell Line(s) | Inhibitor/Method | Apoptotic Marker | Outcome | Citation(s) |

| K562 | CBP30, C646 | Cleaved PARP, Cleaved Caspase-3 | Detected after 48 hours of treatment. | nih.gov |

| UMSCC-22A, UMSCC-17B, HN31, FADU | A-485 | Cleaved PARP, Cleaved Caspase-3 | Inconsistent detection of apoptosis cleavage products. | tmc.edu |

| CBP-deficient cancer cells | p300 depletion | Cleaved PARP | Increased apoptotic fraction and PARP cleavage. | aacrjournals.org |

| Kelly, NGP (Neuroblastoma) | A-485 | Cleaved Caspase-3, Cleaved PARP1 | Detected after 12, 24, or 36 hours of treatment. | aacrjournals.org |

Reporter Gene Assays for Transcriptional Activity

Reporter gene assays are a powerful tool to investigate the impact of compounds like this compound on the transcriptional activity of specific signaling pathways. These assays typically involve the use of a plasmid containing a reporter gene (e.g., luciferase or β-galactosidase) under the control of a promoter with response elements for a particular transcription factor.

In the context of EP300/CBP research, these assays are crucial for understanding how inhibiting their HAT activity affects the function of various transcription factors and pathways they co-activate. For example, since EP300 and CREBBP are known co-activators for nuclear receptors like the androgen receptor (AR) and estrogen receptor (ER), reporter assays can quantify the extent to which their inhibition suppresses AR- or ER-driven gene expression. aacrjournals.orgplos.org

Studies have shown that inhibition of EP300/CBP can reduce the expression of AR-regulated genes. bioworld.com Similarly, in Hodgkin lymphoma cell lines, treatment with EP300/CBP inhibitors like A-485 and CPI-637 led to a decrease in the activity of an NF-κB-dependent luciferase reporter. researchgate.net This demonstrates the role of EP300 in promoting NF-κB activation in this context. researchgate.net

The results from reporter gene assays provide quantitative data on the functional consequences of targeting EP300/CBP, linking the enzymatic inhibition to downstream effects on gene regulation.

| Cell Line(s) | Pathway/Reporter | Inhibitor | Effect on Transcriptional Activity | Citation(s) |

| L1236, KMH2, L428 (Hodgkin Lymphoma) | NF-κB-dependent luciferase reporter | A-485, CPI-637 | Decreased | researchgate.net |

| Prostate Cancer Cell Lines | AR target genes | GNE-049 | Reduced expression | aacrjournals.org |

| ER+ Breast Cancer Cell Lines | ER-dependent transcription | CPI-1612 | Suppressed | plos.org |

In Vivo Preclinical Study Design (Non-Human)

Xenograft models are indispensable for evaluating the in vivo efficacy of potential anticancer agents like this compound. These models involve the transplantation of human cancer cells or patient-derived tumor tissue into immunocompromised mice.

The establishment of xenograft models typically begins with the subcutaneous inoculation of cancer cells into the flanks of mice, often mixed with a basement membrane matrix like Matrigel to support initial tumor growth. researchgate.net Once tumors reach a predetermined size, the animals are randomized into treatment and control groups. aacrjournals.org

Different types of xenograft models can be employed, including cell line-derived xenografts (CDX) and patient-derived xenografts (PDX). bioworld.compnas.org PDX models, which involve the direct transplantation of patient tumor tissue, are often considered more clinically relevant as they better recapitulate the heterogeneity of human tumors. bioworld.com Orthotopic xenograft models, where tumor cells are implanted into the corresponding organ of origin, can also be used to study tumor growth in a more physiologically relevant microenvironment. pnas.org

Pharmacokinetic (PK) and pharmacodynamic (PD) analyses are crucial components of in vivo studies to understand the absorption, distribution, metabolism, and excretion (ADME) of a drug, and its biological effects on the target, respectively.

Pharmacokinetic (PK) analysis involves collecting biological samples, such as blood plasma and tumor tissue, at various time points after drug administration. plos.orgresearchgate.net The concentration of the drug in these samples is then measured, often using techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS). plos.orgresearchgate.net Key PK parameters that are determined include the maximum concentration (Cmax) and the half-life of the compound. bioworld.com This information is vital for establishing an appropriate dosing regimen. For example, PK profiling of the EP300/CBP inhibitors OPN-6602 and OPN-6742 in mice revealed a high Cmax and a short half-life following oral administration. bioworld.com

Pharmacodynamic (PD) analysis assesses the molecular effects of the drug on its intended target within the tumor tissue. For EP300/CBP inhibitors, this often involves measuring the levels of histone acetylation, particularly on H3K27, which is a key substrate of these enzymes. plos.orgbiorxiv.org This can be done through techniques like Western blotting or immunohistochemistry on tumor samples collected at the end of the study. researchgate.net Furthermore, the expression of downstream target genes can be analyzed by quantitative real-time PCR (qRT-PCR) to confirm that the drug is modulating the intended signaling pathways. biorxiv.org For instance, in studies with the EP300/CBP inhibitor CPI-1612, a reduction in MYC expression was observed in tumor samples. biorxiv.org

The following table provides examples of PK/PD findings for different EP300/CBP inhibitors.

| Compound | Animal Model | PK Findings | PD Findings | Citation(s) |

| OPN-6602, OPN-6742 | Mice | High Cmax, short half-life (oral) | Reduction in AR-regulated gene expression | bioworld.com |

| YF2 | SCID/beige mice with SU-DHL-6 xenografts | Reached biologically relevant concentrations in serum and tumors | Increased acetylation of p53 and BCL6 | biorxiv.org |

| CPI-1612 | MCF7 xenograft model | Favorable ADME properties | Reduced H3K27ac, suppressed ER-dependent transcription | plos.orgbiorxiv.orgbiorxiv.org |

| FT-6876 | MDA-MB-453 xenografts | Time- and concentration-dependent exposure | Reduced H3K27Ac, decreased AR and ER target gene expression | researchgate.net |

Molecular analysis of tumor samples provides a deeper understanding of the drug's effects on gene and protein expression. Tumor tissues can be snap-frozen in liquid nitrogen to preserve RNA and proteins for subsequent analysis. plos.orgbiorxiv.org Total RNA can be extracted to perform qRT-PCR or RNA sequencing (RNA-seq) to investigate changes in the expression of specific genes or to obtain a global view of the transcriptional landscape altered by the drug. plos.orgbiorxiv.org Proteins can be extracted for Western blot analysis to confirm changes in protein levels or post-translational modifications, such as the cleavage of apoptotic markers like PARP. aacrjournals.org

These analyses are critical for correlating the observed anti-tumor activity with the intended molecular mechanism of the drug. For instance, analysis of tumor samples from mice treated with an EP300/CBP inhibitor might show reduced proliferation markers, increased apoptosis, and decreased expression of key oncogenic drivers.

Future Directions and Research Gaps

Elucidation of Comprehensive Regulatory Networks of CREBBP/EP300 at the Transcriptomic Level

While it is established that CREBBP and EP300 are involved in extensive hematopoietic regulatory networks at the transcriptomic level, a complete picture of their regulatory influence is still needed. mdpi.com These enzymes act as global transcriptional co-activators, interacting with over 400 transcription factors to regulate gene expression. cellcentric.comnih.gov However, they can modulate common as well as distinct transcriptional programs. nih.gov For instance, in germinal center B cells, CREBBP and EP300 regulate different sets of genes, influencing separate functional compartments. nih.gov Future research must aim to comprehensively map these complex, context-dependent transcriptional networks. Understanding which specific gene sets are controlled by EP300 versus CREBBP in different cell types is crucial. This knowledge will be vital for predicting the therapeutic effects and potential side effects of dual inhibitors like Ep300/CREBBP-IN-4 versus paralog-selective agents. Further investigation is also needed to understand the interplay between the acetyltransferase activity of EP300/CREBBP and other epigenetic modifications in regulating gene expression.

Exploration of Paralog-Specific Degradation Mechanisms (e.g., PROTACs)

A significant challenge in targeting EP300/CREBBP is their high structural similarity, particularly in their functional domains. nih.govnih.gov This makes the development of paralog-selective inhibitors difficult. Proteolysis-targeting chimeras (PROTACs) offer a promising strategy to overcome this by inducing protein degradation rather than just inhibition. scienceopen.com This approach can achieve higher selectivity. scienceopen.com

Recent advancements have led to the development of novel PROTACs targeting EP300/CREBBP. For example, dCE-2 is a PROTAC based on a 3-methyl-cinnoline acetyl-lysine mimic that potently degrades CBP/EP300. acs.org Another compound, JQAD1, was developed based on the HAT inhibitor A-485 and selectively degrades EP300 over CREBBP in neuroblastoma models. scienceopen.comaacrjournals.org Similarly, the bifunctional small molecule MC-1 has demonstrated the ability to preferentially degrade EP300. nih.govnih.gov

A key research gap is understanding the precise mechanisms that govern this paralog-specific degradation. Studies show that selectivity cannot be predicted solely by target engagement or the formation of the ternary complex between the target, PROTAC, and E3 ligase. nih.govnih.gov Future work should focus on elucidating the structural and cellular factors that allow PROTACs to differentiate between the highly homologous EP300 and CREBBP proteins. nih.govscienceopen.com Developing a wider array of paralog-selective degraders is a critical next step, as it will provide invaluable chemical tools to dissect the distinct biological roles of each protein. nih.govacs.org

Table 1: Examples of EP300/CREBBP-Targeting PROTACs

| Compound | Target(s) | Ligand Base | Key Finding |

|---|---|---|---|

| dCE-2 | CBP/EP300 | In-house bromodomain inhibitor with 3-methyl-cinnoline | Potent and efficient degradation of both CBP and EP300, with a consistent bias for CBP degradation across multiple cancer cell lines. acs.org |

| JQAD1 | EP300 (selective) | A-485 (HAT inhibitor) | Selectively targets EP300 for degradation in neuroblastoma, causing rapid apoptosis. scienceopen.comaacrjournals.org |

| MC-1 | EP300 (selective) | Aminopyridine-based HAT inhibitor | Preferentially degrades EP300 over CREBBP in a proteasome-dependent manner. nih.govnih.gov |

| dCBP-1 | CBP/EP300 | Bromodomain ligand | Degrades both paralogs and serves as a tool to study the consequences of dual degradation. researchgate.net |

Characterization of Novel CREBBP/EP300 Inhibitors and Activators

The development of small molecules targeting EP300/CREBBP continues to expand. Beyond inhibitors of the histone acetyltransferase (HAT) domain, such as A-485, and bromodomain (BRD) inhibitors, like CPI-637, novel chemical scaffolds are being explored. nih.gov For example, a new class of BRD inhibitors featuring a 3-methylcinnoline (B100589) core has been developed, showing potent, selective, and cell-permeable properties. chemrxiv.org

A particularly exciting future direction is the development of EP300/CREBBP activators. In certain cancers, such as germinal center-derived B-cell lymphomas, inactivating mutations in CREBBP or EP300 are common. biorxiv.org These mutations are often monoallelic, leaving a functional wild-type allele. biorxiv.org This presents an opportunity to therapeutically boost the activity of the remaining functional enzyme. Recently, the first-in-class HAT activator, YF2, was identified. biorxiv.org YF2 binds to the bromo/RING domains of CREBBP/p300, inducing a conformational change that increases HAT activity. biorxiv.org This compound has shown selective cytotoxicity in lymphoma cell lines with HAT mutations. biorxiv.org

Further research is needed to discover and characterize more activators and inhibitors with diverse mechanisms of action. A deeper study of the crystal structures and domain functions of CREBBP/EP300 will be essential to facilitate the rational design of these new molecules. nih.gov

Table 2: Examples of Novel EP300/CREBBP Modulators

| Compound | Type | Target Domain | Key Finding |

|---|---|---|---|

| This compound | Inhibitor | HAT | Potently inhibits both EP300 and CREBBP acetyltransferase activity. medchemexpress.com |

| A-485 | Inhibitor | HAT | Pre-clinical HAT catalytic inhibitor used to demonstrate therapeutic potential in lymphoma models. nih.gov |

| CPI-637 | Inhibitor | Bromodomain | Selective bromodomain inhibitor showing toxicity in lymphoma cell lines. nih.gov |

| YF2 | Activator | Bromo/RING | First-in-class HAT activator that allosterically induces the functional HAT allele, showing promise in HAT-mutated lymphomas. biorxiv.org |

| 3-methylcinnoline derivatives | Inhibitor | Bromodomain | A novel structural class of CBP/EP300-BRD binders that block TNF-α induced NFκB signaling. chemrxiv.org |

Deeper Understanding of Context-Specific Roles in Diverse Cancer Types

The roles of EP300 and CREBBP in cancer are highly dependent on the cellular context, where they can function as either oncogenes or tumor suppressors. mdpi.comnih.gov For example, high-risk pediatric neuroblastoma displays a selective dependency on EP300, while the paralog CBP plays a limited role. aacrjournals.org Conversely, in some B-cell lymphomas with CREBBP mutations, the cells become dependent on EP300 for survival, a concept known as synthetic lethality. cellcentric.comnih.govbiorxiv.org This dependency can be therapeutically exploited with selective inhibitors or degraders. nih.gov

However, in other contexts, loss-of-function mutations in EP300 and CREBBP are themselves drivers of malignancy, suggesting a tumor-suppressor role. nih.govresearchgate.net In triple-negative breast cancer (TNBC), inhibition of the EP300/CREBBP bromodomain has been shown to reduce tumor growth in preclinical models. jci.org

A significant research gap exists in systematically mapping the dependencies on EP300 and CREBBP across a wide range of cancer types and subtypes. It is crucial to understand the genetic and epigenetic determinants that dictate whether a cancer cell will be sensitive to inhibition or activation of these enzymes. This will require large-scale functional genomics screens and the integration of multi-omics data to identify biomarkers that can predict patient response to EP300/CREBBP-targeted therapies.

Investigation of EP300/CREBBP Role in DNA Repair Mechanisms beyond Oxidative Damage

EP300 and CREBBP are known to play a role in the DNA damage response. mdpi.comnih.gov Mutations in these genes have been shown to impair the repair of oxidative DNA damage by affecting the base excision repair (BER) pathway. nih.gov This occurs through reduced acetylation of key BER factors like the OGG1 DNA glycosylase. nih.gov

However, the involvement of EP300/CREBBP in other DNA repair pathways is an area requiring further investigation. Emerging evidence suggests a broader role. For instance, p300/CBP-mediated acetylation of proteins is important for the response to double-strand breaks (DSBs). biorxiv.org Furthermore, EP300 deficiency has been linked to chronic replication stress due to defective protection of stalled replication forks, suggesting a role in maintaining genome stability during DNA replication. biorxiv.org In some contexts, gain-of-function mutations in CREBBP/EP300 have been associated with increased DNA damage repair, potentially through the BRCA1 pathway, and these cells are sensitive to a combination of HAT inhibition and radiation. researchgate.net

Future research should aim to dissect the specific mechanisms by which EP300/CREBBP regulate pathways such as homologous recombination, non-homologous end joining, and replication stress response. Understanding these functions could open up new therapeutic strategies, such as combining EP300/CREBBP inhibitors with DNA-damaging agents or PARP inhibitors to induce synthetic lethality in cancer cells.

Further Research into Immunomodulatory Functions of CREBBP/EP300 Inhibition

The inhibition of EP300/CREBBP has significant immunomodulatory effects, presenting a promising avenue for cancer immunotherapy. Research has shown that inhibiting the EP300/CREBBP bromodomain can block inflammatory signaling pathways, such as those driven by TNF-α. chemrxiv.orgacs.orgresearchgate.net This leads to a reduction in the expression and secretion of pro-inflammatory cytokines like IL-6 and MCP-1 (CCL2). chemrxiv.orgacs.org

Furthermore, EP300/CREBBP inhibition can modulate the tumor microenvironment. In models of triple-negative breast cancer, a CBP/P300 bromodomain inhibitor was found to reduce the accumulation of immunosuppressive tumor-associated neutrophils (TANs) and increase the number of tumor-infiltrating cytotoxic T cells. jci.org These enzymes also regulate the differentiation of T-regulatory cells (Tregs), a key immunosuppressive cell type. mdpi.com In some lymphoma models, inhibiting EP300/CREBBP has been shown to suppress PD-L1-mediated immune evasion. researchgate.net

While these findings are promising, more research is needed to fully understand the complex immunomodulatory functions of targeting EP300/CREBBP. Key unanswered questions include how inhibition affects different immune cell subsets in various tumor types and how these effects can be best leveraged in combination with existing immunotherapies like checkpoint inhibitors. A deeper mechanistic insight into how EP300/CREBBP regulate immune cell function and the expression of immune-related genes will be critical for designing effective combination therapies. jci.orgacs.org

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products